3-beta-O-(trans-p-Coumaroyl)maslinic acid

説明

Natural Occurrence and Botanical Sources

This compound is a derivative of maslinic acid, a triterpene widely found in nature. nih.govmdpi.com The attachment of a trans-p-coumaroyl group to the maslinic acid backbone forms the title compound. biosynth.com

3-beta-O-(trans-p-Coumaroyl)maslinic acid has been identified in a variety of plant species across different families. Notable examples include:

Olea europaea (Olive): The olive tree is a well-documented source of maslinic acid and its derivatives. nih.govbiosynth.com The presence of these compounds is particularly high in the epidermis of olive leaves and in the pomace. nih.govmdpi.com

Licania heteromorpha (Chrysobalanaceae): This species, belonging to the Chrysobalanaceae family, has been shown to contain 3-beta-O-(trans-p-Coumaroyl)maslinic acid in its leaves and young branches. chemfaces.combiocrick.com

Rosa roxburghii Tratt (Rosaceae): Commonly known as the chestnut rose, this plant is a rich source of various bioactive compounds, including triterpenes. scielo.brscielo.br While specific isolation of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is documented, the fruit is known to contain a wide array of triterpenoids and other phytochemicals. scielo.brnih.gov

Eucalyptus camaldulensis var. obtusa : The fresh, uncrushed leaves of this eucalyptus variety have been found to contain 3-beta-O-(trans-p-Coumaroyl)maslinic acid among other pentacyclic triterpenoids. chemfaces.com

Tetracera boiviniana : Bioassay-guided fractionation of extracts from this plant led to the isolation of 3-beta-O-(trans-p-Coumaroyl)maslinic acid. chemfaces.com

Lysimachia clethroides : This medicinal plant has been identified as a source of both the cis and trans isomers of p-coumaroyl maslinic acid. researchgate.net

The plants that produce 3-beta-O-(trans-p-Coumaroyl)maslinic acid are found in diverse geographical locations.

Olea europaea is native to the Mediterranean basin and is cultivated extensively in regions with similar climates worldwide. Maslinic acid and its derivatives are believed to play a role in the plant's defense mechanisms, acting as phytoalexins. For instance, maslinic acid has been shown to deter the olive fruit fly (Bactrocera oleae), a major pest in olive cultivation. nih.gov

Licania heteromorpha is a species found in the tropical regions of the Americas. plantnet.org The presence of antimicrobial triterpenoids like 3-beta-O-(trans-p-Coumaroyl)maslinic acid in its leaves suggests a role in protecting the plant from pathogens. chemfaces.combiocrick.com

Rosa roxburghii Tratt is native to China and is valued for its nutritional and medicinal properties. scielo.brscielo.br It is often found in mountainous regions. The complex mixture of phytochemicals, including triterpenoids, likely contributes to its resilience and adaptation to its environment. nih.govnih.gov

Methodologies for Extraction and Purification

The isolation of 3-beta-O-(trans-p-Coumaroyl)maslinic acid from complex plant matrices requires sophisticated separation and purification techniques.

Due to the structural similarity of triterpenoids within a plant extract, their separation can be challenging. researchgate.netnih.gov Advanced chromatographic methods are essential for obtaining the pure compound.

Preparative High-Performance Liquid Chromatography (HPLC): This is a key technique for the isolation of 3-beta-O-(trans-p-Coumaroyl)maslinic acid. researchgate.netnih.gov Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of methanol (B129727) and water mixtures. researchgate.netrjptonline.org Semi-preparative HPLC has been successfully employed to separate mixtures of triterpenoids, including those from Lysimachia clethroides. researchgate.net The process often involves initial fractionation using methods like silica (B1680970) gel column chromatography and Sephadex LH-20 chromatography before final purification by preparative HPLC. researchgate.net

Once isolated, the precise structure of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is confirmed using high-resolution spectroscopic methods.

High-Resolution Mass Spectrometry (HR-MS): This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. The molecular formula for 3-beta-O-(trans-p-Coumaroyl)maslinic acid is C₃₉H₅₄O₆. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for elucidating the detailed structure of the compound. chemfaces.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, confirming the connectivity of the atoms and the stereochemistry of the molecule. chemfaces.comresearchgate.net The structure of 3-beta-O-(trans-p-Coumaroyl)maslinic acid isolated from various plant sources has been consistently verified through detailed 1D and 2D NMR studies. chemfaces.com

Biosynthetic Pathways and Metabolic Engineering Perspectives

The biosynthesis of 3-beta-O-(trans-p-Coumaroyl)maslinic acid begins with the cyclization of squalene (B77637), a common precursor for triterpenoids.

Triterpenoids like maslinic acid are secondary metabolites derived from the cyclization of 2,3-oxidosqualene. mdpi.comnih.gov This precursor is shared with the biosynthesis of primary metabolites like sterols. In the developing olive fruit, it is postulated that oxidosqualene is the common precursor for both sterols and non-steroidal triterpenoids, including maslinic acid. mdpi.comnih.gov The formation of maslinic acid is a derivative of the β-amyrin series. nih.gov The final step in the formation of 3-beta-O-(trans-p-Coumaroyl)maslinic acid involves the esterification of the hydroxyl group at the C-3 position of maslinic acid with trans-p-coumaric acid.

Currently, there is limited specific information available in the searched literature regarding metabolic engineering perspectives aimed at increasing the production of 3-beta-O-(trans-p-Coumaroyl)maslinic acid. However, the elucidation of its biosynthetic pathway opens up possibilities for future research in this area.

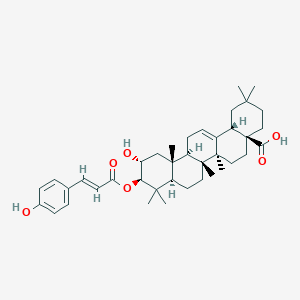

Structure

3D Structure

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLOAKAXMOYBRK-DBNVPYPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285902 | |

| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35482-91-8 | |

| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Isolation, and Advanced Characterization of 3 Beta O Trans P Coumaroyl Maslinic Acid

Biosynthetic Pathways and Metabolic Engineering Perspectives on 3-beta-O-(trans-p-Coumaroyl)maslinic acid Production

Proposed Enzymatic Steps and Precursor Utilization

The biosynthesis of 3-beta-O-(trans-p-Coumaroyl)maslinic acid begins with the well-established isoprenoid pathway. nih.govfrontiersin.org

Precursor Synthesis : The journey starts with the cyclization of 2,3-oxidosqualene, a key intermediate in the cytosolic mevalonate (B85504) (MVA) pathway. nih.govfrontiersin.org This cyclization is catalyzed by an oxidosqualene cyclase (OSC), specifically β-amyrin synthase (bAS), to form the pentacyclic triterpene skeleton of β-amyrin.

Maslinic Acid Formation : The β-amyrin skeleton undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the hydroxylation at the C-2 and C-3 positions and the oxidation at C-28 to form the carboxylic acid, resulting in the formation of maslinic acid. nih.gov

Acylation with p-Coumaric Acid : The final step is the esterification of the hydroxyl group at the C-3 position of maslinic acid with trans-p-coumaric acid. This reaction is proposed to be catalyzed by an acyltransferase. The activated form of the acid, p-coumaroyl-CoA, serves as the acyl donor. The enzyme responsible is likely a member of the BAHD acyltransferase family, which are known to catalyze the transfer of acyl groups from CoA thioesters to various acceptor molecules in plant secondary metabolism. nih.govnih.gov While the specific enzyme that acylates maslinic acid has not yet been identified, the characterization of other BAHD family members involved in the acylation of different terpenes supports this proposed mechanism. nih.govnih.govnih.gov

Strategies for Enhanced Production through Biotechnological Interventions

Given the potential biological activities of triterpenoid (B12794562) esters, there is significant interest in developing strategies to increase their production. Biotechnological approaches, particularly metabolic engineering in plants and microorganisms, offer promising solutions. nih.govresearchgate.netnih.gov

Metabolic Engineering in Plants:

Upregulating Precursor Pathways : A common strategy is to overexpress key genes in the upstream MVA pathway, such as those encoding for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) or squalene (B77637) synthase (SQS). This increases the pool of the precursor 2,3-oxidosqualene, pushing the metabolic flux towards triterpenoid synthesis. nih.govresearchgate.net

Overexpression of Pathway-Specific Genes : The yield can be further enhanced by the simultaneous overexpression of the genes encoding β-amyrin synthase and the specific P450s responsible for converting β-amyrin to maslinic acid.

Identification and Expression of the Acyltransferase : The most critical step for producing the final compound is the identification and overexpression of the specific BAHD acyltransferase that catalyzes the coumaroylation of maslinic acid. Once identified, this gene can be introduced into a plant chassis to complete the pathway. nih.gov

Heterologous Production in Microorganisms:

Yeast as a Production Host : Saccharomyces cerevisiae (yeast) is a well-established host for the heterologous production of terpenoids. researchgate.netnih.govnih.gov The entire biosynthetic pathway for 3-beta-O-(trans-p-Coumaroyl)maslinic acid could be reconstituted in engineered yeast strains.

Engineering Yeast Metabolism : To maximize yield, the native yeast metabolism can be engineered by, for example, down-regulating competing pathways (like sterol biosynthesis) and optimizing the expression of the heterologous biosynthetic genes. researchgate.net This includes expressing the plant-derived β-amyrin synthase, the necessary P450s (which often requires co-expression of a cytochrome P450 reductase), and the specific BAHD acyltransferase. nih.gov

In Depth Pharmacological Research and Mechanistic Investigations of 3 Beta O Trans P Coumaroyl Maslinic Acid

Research into Antimicrobial Efficacy and Molecular Mechanisms

3-beta-O-(trans-p-Coumaroyl)maslinic acid has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and yeasts. Research has focused on quantifying this efficacy and identifying the underlying molecular targets.

Investigation of Antibacterial Potency against Gram-Positive Organisms (e.g., Staphylococcus capitis, Bacillus thuringiensis)

Studies have established that 3-beta-O-(trans-p-Coumaroyl)maslinic acid exhibits broad-spectrum antimicrobial action, showing selective potency against Gram-positive bacteria while being inactive against Gram-negative organisms. In vitro antimicrobial evaluations using microdilution methods have quantified this activity. A significant finding is its inhibitory effect against Staphylococcus capitis, a coagulase-negative staphylococcus species, with a determined Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. While specific studies detailing its activity against Bacillus thuringiensis are not extensively documented in the reviewed literature, its established efficacy against other Gram-positive bacteria suggests a potential for broader activity within this bacterial classification.

Exploration of Antifungal Effects and Underlying Mechanisms (e.g., Candida albicans)

The antimicrobial spectrum of 3-beta-O-(trans-p-Coumaroyl)maslinic acid extends to pathogenic yeasts. Investigations have confirmed its antifungal properties, particularly against the opportunistic human pathogen Candida albicans. Similar to its antibacterial potency, the compound shows a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against C. albicans. This indicates a consistent level of antimicrobial efficacy across different microbial domains, specifically Gram-positive bacteria and yeasts.

| Organism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus capitis | Gram-Positive Bacterium | 12.5 µg/mL |

| Candida albicans | Yeast | 12.5 µg/mL |

Cellular and Molecular Targets of Antimicrobial Action

Mechanistic studies have identified a key molecular target for 3-beta-O-(trans-p-Coumaroyl)maslinic acid. The compound is recognized as an inhibitor of DNA polymerase B. This enzyme is crucial for DNA replication and repair processes in certain organisms, and its inhibition represents a primary mechanism for the compound's antimicrobial effects. This specific targeting provides a molecular basis for the observed growth inhibition in susceptible bacteria and yeasts.

Research into Resistance Modulation and Synergistic Interactions

Currently, specific research detailing the role of 3-beta-O-(trans-p-Coumaroyl)maslinic acid in modulating antimicrobial resistance or its synergistic interactions with conventional antibiotics is limited in the available scientific literature. The potential for natural products, including triterpenoids, to act as synergists or to circumvent resistance mechanisms is an active area of pharmaceutical research. However, dedicated studies to evaluate this compound for such properties have not been prominently reported, highlighting an area for future investigation.

Antiviral Research Focus on 3-beta-O-(trans-p-Coumaroyl)maslinic acid

The antiviral potential of the maslinic acid scaffold has prompted investigations into its derivatives, including 3-beta-O-(trans-p-Coumaroyl)maslinic acid, as inhibitors of key viral enzymes, particularly those essential for coronavirus replication.

Inhibition of Viral Proteases (e.g., MERS-CoV 3CLpro, SARS-CoV-2)

The 3C-like protease (3CLpro), or main protease (Mpro), is a critical enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. researchgate.net

Middle East Respiratory Syndrome Coronavirus (MERS-CoV): In silico studies have identified 3-beta-O-(trans-p-Coumaroyl)maslinic acid as a promising inhibitor of the MERS-CoV 3CLpro. nih.govresearchgate.net Through computational screening of phytochemicals, this compound was ranked among the top potential inhibitors, demonstrating a strong binding affinity to the protease with a calculated binding energy of -9.2 kcal/mol. nih.govresearchgate.netsemanticscholar.org Molecular docking analyses revealed that it forms non-bond interactions with key residues within the active site of the MERS-CoV 3CLpro, including Glu169 and Met168. nih.gov These findings suggest a plausible mechanism of action where the compound occupies the active site, thereby inhibiting the protease's function and disrupting viral maturation. nih.gov

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): While direct experimental data on the inhibitory activity of 3-beta-O-(trans-p-Coumaroyl)maslinic acid against SARS-CoV-2 3CLpro is not yet prominent, research on the parent compound and its other derivatives strongly supports the potential of this molecular scaffold. Maslinic acid itself has been shown to inhibit SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 3.22 µM. mdpi.com Furthermore, a synthetic chlorinated isoxazole derivative of maslinic acid demonstrated potent antiviral activity, impairing the replication of SARS-CoV-2 with an IC50 value of 4.12 µM. nih.govmdpi.comnews-medical.netresearchgate.net These studies underscore the therapeutic potential of the maslinic acid framework for developing anti-SARS-CoV-2 agents, suggesting that 3-beta-O-(trans-p-Coumaroyl)maslinic acid is also a viable candidate for further investigation against this target. news-medical.net

| Compound | Viral Target | Reported Activity / Binding Energy | Study Type |

|---|---|---|---|

| 3-beta-O-(trans-p-Coumaroyl)maslinic acid | MERS-CoV 3CLpro | -9.2 kcal/mol | In silico (Molecular Docking) nih.govresearchgate.netsemanticscholar.org |

| Maslinic Acid (Parent Compound) | SARS-CoV-2 Mpro | IC50 = 3.22 µM | In vitro Assay mdpi.com |

| Chlorinated Isoxazole Maslinic Acid Derivative | SARS-CoV-2 | IC50 = 4.12 µM | In vitro Assay mdpi.com |

Analysis of Ligand-Protein Interactions and Binding Dynamics (e.g., Residue Interactions, Active Site Engagement)

3-beta-O-(trans-p-Coumaroyl)maslinic acid has been identified as a notable inhibitor of DNA polymerase β, an enzyme critical for DNA base excision repair. chemfaces.combiocrick.com Research has demonstrated its ability to interfere with the enzyme's function, with specific inhibitory concentrations (IC50) recorded. In one study, the IC50 value for the inhibition of DNA polymerase β was 4.2 µM in the presence of bovine serum albumin (BSA) and 2.0 µM in the absence of BSA, indicating a potent interaction. chemfaces.com

Computational in silico studies have further elucidated the binding dynamics of this compound with various protein targets. These analyses predict strong binding affinities for proteins implicated in cervical cancer, such as 4qtb, 3eqm, and 2w3l, with calculated binding energies of -7.3, -8.7, and -7.4 kcal/mol, respectively. researchgate.net Such studies provide insight into the specific molecular interactions, including active site engagement and residue interactions, that underpin the compound's biological activities. Molecular dynamics simulations, a common in silico method, help predict the structural and molecular changes that occur during these ligand-protein interactions, offering a deeper understanding of the stability and strength of the binding. researchgate.net

Table 1: Inhibitory Activity against DNA Polymerase β

| Compound | Condition | IC50 Value |

|---|---|---|

| 3-beta-O-(trans-p-Coumaroyl)maslinic acid | With BSA | 4.2 µM |

| 3-beta-O-(trans-p-Coumaroyl)maslinic acid | Without BSA | 2.0 µM |

Data sourced from studies on DNA polymerase β inhibition. chemfaces.com

Modulation of Viral Replication Cycles and Host-Pathogen Interactions

The triterpenoid (B12794562) structure, characteristic of 3-beta-O-(trans-p-Coumaroyl)maslinic acid and its parent compound maslinic acid, has been associated with significant antiviral activities against a range of viruses. mdpi.comnih.gov Research on maslinic acid derivatives has shown inhibitory effects against coronaviruses, including MERS-CoV and SARS-CoV-2. mdpi.com One derivative demonstrated the ability to inactivate the SARS-CoV-2 virus and inhibit both its adsorption and replication, with an IC50 value of 4.12 µM. mdpi.com This same derivative also showed a good inhibitory effect on MERS-CoV, with an IC50 of 6.25 µM. mdpi.com

The mechanism of action for these triterpenoids often involves interference at early stages of the viral lifecycle, such as preventing the virus from adsorbing to and invading host cells. mdpi.com By blocking these initial steps, the compounds effectively inhibit subsequent viral replication processes after infection has occurred. mdpi.com The broad-spectrum potential of triterpenoids is a subject of ongoing research, with studies exploring their efficacy against HIV, influenza virus, HBV, and HCV, among others. mdpi.com

Anti-inflammatory Research Perspectives

Modulation of Inflammatory Pathways and Signaling Cascades

Research has consistently highlighted the role of 3-beta-O-(trans-p-Coumaroyl)maslinic acid and related triterpenes in modulating key inflammatory pathways. biosynth.comnih.gov A primary target is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central pathway in the inflammatory response. nih.govnih.gov Studies on the parent compound, maslinic acid, have shown it exerts potent anti-inflammatory action by inhibiting the NF-κB pathway in cultured cortical astrocytes. nih.gov This is achieved by attenuating the lipopolysaccharide (LPS)-induced translocation of the NF-κB p65 subunit into the nucleus and preventing the phosphorylation of its inhibitory protein, IκBα, in a concentration-dependent manner. nih.gov Similarly, research on a structurally related coumaroyl ester of tormentic acid demonstrated that the ester derivative effectively suppresses both TLR4-dependent and -independent NF-κB activation. nih.govresearchgate.net The mitogen-activated protein kinase (MAPK) pathway is another inflammatory cascade affected, with related triterpenes inhibiting the LPS-induced phosphorylation of key proteins like p38, JNK1/2, and ERK1/2 in RAW264.7 cells. mdpi.com

Regulation of Pro-inflammatory Mediators and Cytokine Expression

The modulation of inflammatory pathways by 3-beta-O-(trans-p-Coumaroyl)maslinic acid and its analogs leads to a significant reduction in the production of pro-inflammatory mediators and cytokines. Maslinic acid has been shown to inhibit the production of Nitric Oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated astrocytes. nih.gov In murine macrophages, maslinic acid significantly inhibited LPS-induced NO production with an IC50 value of 25.4 µM and also reduced the secretion of cytokines interleukin-6 (IL-6) and TNF-α. nih.gov

Furthermore, the compound effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) at both the protein and mRNA levels. nih.govnih.gov Research on a related coumaroyl ester showed a significant decrease in a broad spectrum of pro-inflammatory cytokines and chemokines in LPS-stimulated THP-1 macrophages, including TNF-α, IL-8, CCL2, CXCL5, and CXCL11. nih.govresearchgate.net

Table 2: Effect on Pro-inflammatory Mediators

| Mediator | Cell Model | Effect |

|---|---|---|

| Nitric Oxide (NO) | Murine Macrophages | Inhibition (IC50: 25.4 µM) nih.gov |

| TNF-α | Astrocytes, Macrophages | Inhibition nih.govnih.gov |

| IL-6 | Murine Macrophages | Inhibition nih.gov |

| IL-8 | THP-1 Macrophages | Inhibition nih.govresearchgate.net |

| CCL2 | THP-1 Macrophages | Inhibition nih.govresearchgate.net |

| iNOS Expression | Astrocytes, Macrophages | Suppression nih.govnih.gov |

| COX-2 Expression | Astrocytes | Suppression nih.gov |

Cellular Models for Anti-inflammatory Efficacy Research (e.g., Immune Cell Lines)

The anti-inflammatory properties of 3-beta-O-(trans-p-Coumaroyl)maslinic acid and its parent compound have been investigated in various cellular models. Cultured rat cortical astrocytes stimulated with lipopolysaccharide (LPS) have been used to demonstrate the compound's potential to reduce neuroinflammation by inhibiting the NF-κB pathway. nih.gov

Immune cell lines are commonly employed to study anti-inflammatory effects. Peritoneal murine macrophages have been used to show the inhibitory effects of maslinic acid on the production of NO, IL-6, and TNF-α. nih.gov The RAW264.7 murine macrophage cell line is another model used to investigate the modulation of the NF-κB and MAPK signaling pathways. mdpi.com Additionally, human THP-1 macrophages, when stimulated with LPS, have served as a model to analyze the reduction of a wide array of pro-inflammatory cytokines and chemokines following treatment with related coumaroyl esters. nih.govresearchgate.net

Antioxidant Research Directions

3-beta-O-(trans-p-Coumaroyl)maslinic acid is recognized for its antioxidant potential, a property shared by its parent compound, maslinic acid. biosynth.comjmaterenvironsci.com Research indicates that these compounds can offer advantages in resisting oxidative stress. nih.gov Studies using p-coumaroyl maslinic acid extracted from Ziziphus mauritiana fruit demonstrated excellent free radical scavenging activity against DPPH and ABTS radicals in vitro. jmaterenvironsci.com In vivo studies in rats showed that administration of the extract decreased levels of the lipid peroxidation marker malondialdehyde (MDA) while increasing the levels of crucial antioxidant enzymes such as glutathione peroxidase (GPX) and catalase (CAT) in the blood. jmaterenvironsci.com

Maslinic acid has been shown to protect against oxidative damage by decreasing intracellular reactive oxygen species (ROS). mdpi.com It prevents lipid peroxidation in hepatocyte membranes and decreases the susceptibility of plasma to lipid peroxidation. nih.govresearchgate.net The compound's ability to scavenge hydroxyl radicals (OH•) is a significant aspect of its antioxidant activity. jmaterenvironsci.com It also modulates the release of reactive oxygen species like hydrogen peroxide. nih.gov By restoring the activities of antioxidant enzymes to normal levels in cells under oxidative stress, these triterpenoids demonstrate a potent capacity to mitigate cellular damage caused by free radicals. mdpi.com

Mechanisms of Radical Scavenging and Reactive Oxygen Species Mitigation

3-beta-O-(trans-p-Coumaroyl)maslinic acid demonstrates notable antioxidant activity through its ability to scavenge free radicals. In vitro assays have quantified this capacity. For instance, an extract of p-coumaroyl maslinic acid from the fruit of Ziziphus mauritiana showed potent free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. jmaterenvironsci.com The compound also exhibits an important effect in scavenging hydroxyl radicals. jmaterenvironsci.com This direct neutralization of reactive oxygen species (ROS) is a primary mechanism by which it mitigates oxidative damage. The parent compound, maslinic acid, has also been shown to decrease intracellular ROS under stressful conditions. nih.govmdpi.com

| Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 6.54 ± 0.60 | jmaterenvironsci.com |

| ABTS Radical Scavenging | 35.19 ± 0.55 | jmaterenvironsci.com |

| Ferric Reducing Antioxidant Power (FRAP) | 3.61 ± 0.10 | jmaterenvironsci.com |

Influence on Cellular Antioxidant Defense Systems and Enzyme Activities

Beyond direct radical scavenging, 3-beta-O-(trans-p-Coumaroyl)maslinic acid influences the endogenous antioxidant defense systems. In vivo studies on rats administered a p-coumaroyl maslinic acid extract (CMAE) demonstrated a significant impact on key antioxidant enzymes and molecules in red blood cells. jmaterenvironsci.com The treatment led to increased levels of reduced glutathione (GSH), glutathione peroxidase (GPX), and catalase (CAT), while decreasing the levels of superoxide dismutase (SOD). jmaterenvironsci.com Glutathione is a crucial component of the cell's primary antioxidant defense system. jmaterenvironsci.com The modulation of these enzymes suggests that the compound enhances the cell's capacity to handle oxidative insults. The parent compound, maslinic acid, has also been found to restore the activities of antioxidant enzymes to near-control levels in cells under oxidative stress. mdpi.com

| Antioxidant Marker | Observed Effect | Reference |

|---|---|---|

| Reduced Glutathione (GSH) | Increased | jmaterenvironsci.com |

| Glutathione Peroxidase (GPX) | Increased | jmaterenvironsci.com |

| Catalase (CAT) | Increased | jmaterenvironsci.com |

| Superoxide Dismutase (SOD) | Decreased | jmaterenvironsci.com |

Oxidative Stress Reduction in Biological Systems

The combined effects of radical scavenging and enhancement of cellular antioxidant defenses result in a tangible reduction of oxidative stress in biological systems. A key marker of lipid peroxidation and oxidative stress is malondialdehyde (MDA). jmaterenvironsci.com In vivo administration of a p-coumaroyl maslinic acid extract to rats resulted in a significant decrease in the level of MDA. jmaterenvironsci.com This indicates a protective action against oxidative damage to lipids. The parent compound, maslinic acid, has similarly been shown to prevent hepatocyte membrane lipid peroxidation and alleviate oxidative stress. nih.govresearchgate.net These findings underscore the compound's potential for treating diseases related to oxidative stress. jmaterenvironsci.com

Anticancer Research Frameworks

Investigation of Antiproliferative and Pro-apoptotic Mechanisms in Cancer Cell Lines

3-beta-O-(trans-p-Coumaroyl)maslinic acid has been identified as an inhibitor of DNA polymerase beta, an enzyme involved in DNA repair. chemfaces.com This inhibition can potentiate the effects of certain cytotoxic agents like bleomycin. chemfaces.combiocrick.com While extensive studies on its direct antiproliferative effects are emerging, research on its parent compound, maslinic acid (MA), provides a framework for its potential mechanisms. MA has been shown to inhibit the proliferation of various cancer cells, including colon, lung, and prostate cancer cell lines, in a dose-dependent manner. nih.govnih.gov The pro-apoptotic effects of MA are often mediated through the activation of caspases. nih.gov For example, in A549 lung cancer cells, MA induced apoptosis by increasing the cleavage of caspase-3, -8, and -9. nih.gov In Caco-2 colon cancer cells, MA triggers the extrinsic apoptotic pathway, evidenced by the cleavage of caspase-8 and -3. plos.org

Interference with Oncogenic Signaling Pathways and Cell Cycle Regulation

Computational studies have suggested that 3-trans-p-coumaroyl maslinic acid is a potential inhibitor of the murine double minute 2 (MDM2) protein, which would prevent the inactivation of the p53 tumor suppressor protein. nih.gov This interference with the p53-MDM2 interaction is a critical target in cancer therapy. nih.gov Research on related compounds and the parent molecule, maslinic acid, further illuminates potential pathway interference. A similar compound, 3-O-(E)-p-Coumaroylbetulinic acid, was found to inhibit the Notch signaling pathway in breast cancer cells, which is associated with tumor aggressiveness. nih.gov Maslinic acid has been shown to regulate multiple oncogenic pathways, including the inhibition of the NF-κB pathway and the AMPK-mTOR signaling pathway in colon cancer. meddocsonline.orgmdpi.com Furthermore, maslinic acid can induce cell cycle arrest, typically at the G0/G1 phase, by affecting the expression of regulatory proteins like cyclins and cyclin-dependent kinases. tbzmed.ac.ir

Efficacy in Pre-clinical in vitro and in vivo Cancer Models

The efficacy of 3-beta-O-(trans-p-Coumaroyl)maslinic acid has been demonstrated in specific preclinical models. Its ability to inhibit DNA polymerase beta was quantified with IC50 values of 4.2 µM (with bovine serum albumin) and 2.0 µM (without bovine serum albumin). chemfaces.com While in vivo studies specifically on this ester are limited, the broader family of triterpenoids, including maslinic acid, has shown significant anticancer effects in numerous preclinical experiments. nih.govresearchgate.net Maslinic acid has demonstrated efficacy in reducing preneoplastic biomarkers in rat colon cancer models and decreasing intestinal polyp formation in mice. nih.gov Its derivatives have been shown to possess high cytotoxicity against human tumor cell lines while exhibiting low cytotoxicity to non-malignant cells, highlighting their potential as chemotherapeutic agents. nih.gov

| Model/Target | Finding | IC50 Value | Reference |

|---|---|---|---|

| In vitro (Enzymatic Assay) | Inhibition of DNA polymerase beta | 2.0 µM | chemfaces.com |

| In silico (Computational Model) | Potential inhibitor of p53-MDM2 interaction | N/A | nih.gov |

Exploration of Other Emerging Biological Activities (e.g., Immunomodulatory, Metabolic Regulation)

Recent pharmacological research has begun to uncover the broader biological activities of 3-beta-O-(trans-p-Coumaroyl)maslinic acid, extending beyond its well-documented anti-inflammatory and anti-cancer properties. Emerging evidence suggests its potential roles in immunomodulation and the regulation of metabolic processes. These activities are largely attributed to the synergistic or enhanced effects of its constituent molecules: the pentacyclic triterpene, maslinic acid, and the phenolic compound, trans-p-coumaric acid.

Immunomodulatory Activities

The immunomodulatory potential of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is an area of growing interest. While direct studies on this specific compound are limited, the known effects of maslinic acid and p-coumaric acid provide a strong basis for its anticipated activities.

Maslinic acid has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the immune response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. caringsunshine.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, maslinic acid can effectively downregulate the inflammatory cascade. caringsunshine.com

Similarly, p-coumaric acid has demonstrated immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net Research indicates that p-coumaric acid can reduce the expression of the inflammatory mediator tumor necrosis factor-alpha (TNF-α) and decrease circulating immune complexes in animal models of arthritis. nih.govproquest.com Furthermore, it has been observed to suppress the production of various inflammatory cytokines by blocking NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in stimulated macrophage cells. researchgate.netsemanticscholar.org

The esterification of maslinic acid with p-coumaric acid may enhance these immunomodulatory effects. A study on a structurally similar compound, 3-O-trans-p-coumaroyl tormentic acid, revealed that the coumaroyl moiety significantly enhanced the anti-inflammatory activity of the parent triterpene by augmenting the inhibition of NF-κB signaling. nih.gov It is plausible that a similar enhancement occurs in 3-beta-O-(trans-p-Coumaroyl)maslinic acid, leading to a more potent immunomodulatory response.

Table 1: Reported Immunomodulatory Effects of Maslinic Acid and p-Coumaric Acid

| Compound | Biological Target/Pathway | Observed Effect |

| Maslinic Acid | NF-κB Signaling Pathway | Inhibition of activation, leading to reduced pro-inflammatory gene expression. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Significant reduction in release from stimulated cells. mdpi.com | |

| p-Coumaric Acid | NF-κB and MAPK Signaling Pathways | Inhibition of activation, leading to decreased production of inflammatory cytokines. researchgate.netsemanticscholar.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression in synovial tissue in arthritic models. nih.govproquest.com | |

| Cell-mediated Immune Responses | Significant reduction in delayed-type hypersensitivity reactions. nih.gov | |

| Macrophage Phagocytic Index | Significant reduction, implying immunosuppressive properties. nih.govproquest.com |

Note: This table summarizes the effects of the individual components of 3-beta-O-(trans-p-Coumaroyl)maslinic acid. The activity of the combined molecule is under investigation.

Metabolic Regulation

The potential of 3-beta-O-(trans-p-Coumaroyl)maslinic acid in metabolic regulation is another promising area of research, primarily stemming from the known bioactivities of maslinic acid. Maslinic acid has been investigated for its beneficial effects on several aspects of metabolic syndrome. caringsunshine.comderetilnature.com

Preclinical studies have demonstrated that maslinic acid can improve glucose metabolism and insulin sensitivity. deretilnature.comnih.gov It has been shown to lower blood glucose levels in animal models of type II diabetes. deretilnature.com The proposed mechanisms for this hypoglycemic effect include the inhibition of glycogen phosphorylase, which reduces glycogen breakdown, and the modulation of pathways involved in glucose uptake and metabolism. nih.gov Furthermore, maslinic acid may enhance insulin sensitivity, promoting the efficient utilization of glucose by peripheral tissues. deretilnature.com

In addition to its effects on glucose metabolism, maslinic acid has been shown to positively influence lipid profiles. caringsunshine.com Studies in animal models with high-calorie diets have indicated that maslinic acid can reduce levels of LDL cholesterol and triglycerides. deretilnature.com This suggests a potential role in managing dyslipidemia, a common feature of metabolic syndrome. The modulation of the nuclear receptor PPAR-γ is thought to be a key mechanism through which maslinic acid regulates both lipid and glucose metabolism. deretilnature.com

While the direct effects of 3-beta-O-(trans-p-Coumaroyl)maslinic acid on metabolic regulation have yet to be extensively studied, the presence of the maslinic acid backbone suggests that it would retain and possibly have enhanced activity in these areas.

Table 2: Reported Metabolic Regulatory Effects of Maslinic Acid

| Metabolic Parameter | Observed Effect in Preclinical Models | Potential Mechanism of Action |

| Glucose Metabolism | Lowered blood glucose levels. nih.gov | Inhibition of glycogen phosphorylase; enhanced insulin sensitivity. deretilnature.comnih.gov |

| Improved glucose tolerance. nih.gov | Modulation of glucose uptake pathways. | |

| Lipid Metabolism | Reduced LDL cholesterol and triglyceride levels. deretilnature.com | Regulation of fat accumulation and lipotoxicity. deretilnature.com |

| Protection against liver damage associated with lipotoxicity. deretilnature.com | Modulation of PPAR-γ. deretilnature.com | |

| Obesity | Reduction of body weight in diet-induced obesity. nih.gov | Improvement of adipose tissue inflammation. nih.gov |

Note: This table summarizes the effects of the maslinic acid component. The specific metabolic regulatory activities of 3-beta-O-(trans-p-Coumaroyl)maslinic acid are a subject for future research.

Structure Activity Relationship Sar and Synthetic Modifications of 3 Beta O Trans P Coumaroyl Maslinic Acid

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is intricately linked to its unique chemical architecture, which consists of a pentacyclic triterpene (maslinic acid) core and a p-coumaroyl moiety attached at the C-3 position. The interplay between these two components, as well as the specific stereochemistry of their linkage, are critical determinants of the compound's pharmacological effects.

The addition of the p-coumaroyl group at the 3-beta-hydroxyl position significantly modulates the biological activity. This moiety is believed to enhance the molecule's interaction with specific targets and can influence its pharmacokinetic properties. nih.govresearchgate.net A critical aspect of this linkage is its stereochemistry. Studies comparing 3-beta-O-(trans-p-Coumaroyl)maslinic acid with its cis-isomer, 3-beta-O-(cis-p-Coumaroyl)maslinic acid, have revealed differences in their biological potency. For instance, in the inhibition of DNA polymerase beta, the trans-isomer was found to be more active. chemfaces.com This suggests that the spatial orientation of the p-coumaroyl group is crucial for optimal binding to the active site of the enzyme.

Furthermore, the p-coumaroyl moiety itself contributes to the antioxidant properties of the compound, a feature that is often associated with its protective effects on cells. nih.govresearchgate.net The phenolic hydroxyl group and the conjugated double bond in the coumaroyl structure are key features for radical scavenging and electron transfer reactions. nih.govresearchgate.net

Design and Synthesis of Analogues and Derivatives for Modulated or Enhanced Pharmacological Profiles

The rich chemical scaffold of maslinic acid has made it an attractive starting point for semi-synthetic modifications aimed at enhancing its therapeutic properties. mdpi.comresearchgate.net Researchers have explored a variety of synthetic strategies to create analogues and derivatives with modulated or improved pharmacological profiles, including enhanced potency, selectivity, and bioavailability. mdpi.comnih.gov These modifications primarily target the hydroxyl groups at C-2 and C-3, and the carboxylic acid group at C-28. mdpi.comresearchgate.net

One common approach is the esterification of the hydroxyl and carboxyl groups. For instance, a series of new triterpenic acid esters of maslinic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov Among these, derivatives containing sulfur and chlorine atoms showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study reported the synthesis of 2-O- and 3-O-acylated maslinic acid derivatives, with 2-O-(2-chlorobenzoyl) maslinic acid demonstrating significantly increased cytotoxicity against human ovarian carcinoma cells compared to the parent compound. researchgate.net Conjugates of maslinic acid with coumarin-3-carboxylic acid at the C-2 and C-3 hydroxyl groups have also been synthesized, showing submicromolar IC50 values against cancer cell lines, a potency that was 30- to 110-fold greater than the precursor maslinic acid. researchgate.net

The introduction of heterocyclic rings to the maslinic acid scaffold has also been a fruitful strategy. A series of maslinic acid derivatives with fused heterocyclic rings at the C-2 and C-3 positions were synthesized and found to have dramatically increased inhibitory potency and selectivity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity. nih.gov Specifically, two derivatives, compounds 20 and 29 from the study, exhibited IC50 values of 0.61 µM and 0.64 µM, respectively, making them about 10-fold more potent than maslinic acid. nih.gov

Furthermore, modifications at the C-28 carboxylic acid have been explored. The synthesis of maslinic acid-diamine-coumarin conjugates at the C-28 position has been reported, expanding the library of potential anticancer agents. researchgate.net The following table summarizes some of the synthetic modifications of maslinic acid and their impact on biological activity.

| Parent Compound | Modification | Resulting Derivative(s) | Observed Biological Activity | Reference |

| Maslinic Acid | Esterification with thiophene-2-carbonyl chloride | (2α,3β)-2,3-bis((thiophene-2-carbonyl)oxy)olean-12-en-28-oic acid | Enhanced antifungal activity | nih.gov |

| Maslinic Acid | Acylation with 2-chlorobenzoyl chloride | 2-O-(2-chlorobenzoyl) maslinic acid | Increased cytotoxicity against A2780 ovarian cancer cells | researchgate.net |

| Maslinic Acid | Conjugation with coumarin-3-carboxylic acid | Di-O-coumarin-3-carboxy-maslinic acid | Submicromolar IC50 values against B16-F10, HT29, and Hep G2 cancer cell lines | researchgate.net |

| Maslinic Acid | Introduction of fused heterocyclic rings at C-2/C-3 | Isoxazole and other heterocyclic derivatives | Potent and selective inhibition of PTP1B | nih.gov |

| Maslinic Acid | Conjugation with diamines and coumarin (B35378) at C-28 | Maslinic acid-diamine-coumarin conjugates | Cytotoxic effects against cancer cell lines | researchgate.net |

These examples highlight the versatility of the maslinic acid scaffold for synthetic modifications and the potential to generate a diverse range of derivatives with enhanced and specific pharmacological profiles.

Computational Approaches in SAR Elucidation and Predictive Modeling (e.g., QSAR, Pharmacophore Mapping)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping, have become indispensable tools for understanding the SAR of maslinic acid derivatives and for the rational design of new, more potent analogues. nih.govnih.gov These in silico approaches can predict the biological activity of novel compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

3D-QSAR studies have been successfully applied to maslinic acid analogues to elucidate the structural requirements for their anticancer activity. nih.gov In one study focusing on breast cancer cell line MCF-7, a 3D-QSAR model was developed that correlated the structural features of maslinic acid derivatives with their in vitro anticancer activity. nih.gov The model, which showed good statistical significance (r² = 0.92 and q² = 0.75), identified key steric and electronic features that are crucial for activity. nih.gov This information was then used to virtually screen for new potential analogues, leading to the identification of a promising hit compound. nih.gov

Pharmacophore mapping is another powerful computational technique that has been used to define the essential structural features required for the biological activity of maslinic acid derivatives. A pharmacophore model represents the 3D arrangement of functional groups necessary for a molecule to interact with a specific biological target. For instance, in the context of designing novel inhibitors, a pharmacophore model can be generated based on the structures of known active compounds. nih.govmdpi.com This model can then be used as a 3D query to search compound databases for new molecules that fit the pharmacophore and are therefore likely to be active.

Molecular docking studies have also been employed to understand the binding modes of maslinic acid derivatives with their target proteins. researchgate.netnih.gov For example, docking simulations of maslinic acid analogues into the active sites of potential cancer targets have helped to rationalize their observed biological activities and to guide the design of new derivatives with improved binding affinity. nih.gov

The integration of QSAR, pharmacophore mapping, and molecular docking provides a comprehensive computational framework for the study of maslinic acid derivatives. These methods not only help to explain the observed SAR but also enable the predictive design of novel compounds with enhanced pharmacological properties, thus accelerating the development of new therapeutic agents based on the maslinic acid scaffold.

Advanced Methodological Applications in 3 Beta O Trans P Coumaroyl Maslinic Acid Research

Computational Drug Discovery Paradigms

In silico methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their behavior, and elucidate their mechanisms of action. These computational tools allow researchers to build models and simulate interactions at a molecular level, providing insights that guide further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-beta-O-(trans-p-Coumaroyl)maslinic acid, this method is employed to screen for potential protein targets by virtually fitting the compound into the binding sites of numerous known proteins. Structure-based virtual screening uses docking to evaluate large libraries of compounds against a specific protein target, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα), to identify potential agonists or antagonists. medpharmres.com

The process begins with obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). medpharmres.com Using software such as AutoDock Vina, researchers can then dock 3-beta-O-(trans-p-Coumaroyl)maslinic acid into the active site of the protein. nih.govmedpharmres.com The output is typically a binding affinity score, measured in kcal/mol, which estimates the strength of the interaction. researchgate.net Compounds with lower binding energies are considered to have a higher affinity for the target and are prioritized for further experimental testing. nih.govresearchgate.net This approach has been successfully used to identify potential anti-adipogenic compounds and PPARγ ligands from various chemical libraries. nih.gov For instance, in silico studies on similar phytocompounds have revealed strong binding affinities for various cancer-related proteins, with binding energies ranging from -7.3 to -8.7 kcal/mol. researchgate.net The reliability of these predictions is often confirmed by validating the docking protocol, for example, by re-docking a known ligand and ensuring the Root Mean Square Deviation (RMSD) is low, typically under 1Å. pensoft.net

Following molecular docking, Molecular Dynamics (MD) simulations are frequently used to analyze the stability and dynamics of the ligand-protein complex over time. mdpi.com This technique provides a more detailed view of the interaction by simulating the movements of atoms and molecules, offering insights into the flexibility of the protein and the stability of the ligand in the binding pocket. researchgate.net Several key parameters are analyzed to assess the stability of the complex. researchgate.net

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically below 3 Å, suggests that the protein-ligand complex has reached equilibrium and remains stable. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. researchgate.net Higher RMSF values indicate greater fluctuation, which can highlight key residues that adjust to accommodate the ligand.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. A lower SASA value for the complex compared to the unbound protein can indicate that the protein has adopted a more compact and stable conformation upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. A consistent presence of hydrogen bonds is a strong indicator of a stable and specific interaction. researchgate.net

Table 1: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Significance for Stability |

| RMSD | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A low and stable value indicates the complex is not deviating significantly from its initial binding pose. |

| RMSF | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| SASA | The surface area of the protein that is accessible to a solvent. | A decrease in SASA can suggest the protein has become more compact and stable. researchgate.net |

| Rg | The root mean square distance of the atoms from their common center of mass. | A stable value indicates the protein maintains its overall shape and compactness. researchgate.net |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein. | A high and consistent number of hydrogen bonds signifies a strong and stable binding interaction. |

Machine learning (ML) is increasingly integrated with computational drug discovery to enhance the efficiency of virtual screening and predict the biological activity of compounds. mdpi.com Researchers develop ML models, such as Random Forest (RF) or Deep Neural Networks (DNN), trained on large datasets of compounds with known activities, often sourced from databases like ChEMBL. mdpi.comnih.gov

These models learn the relationship between a compound's chemical structure and its biological effect. Once trained, the models can be used to rapidly screen vast virtual libraries containing millions of compounds to predict their activity against a specific biological target or cell line, such as the PC-3 and DU-145 prostate cancer cell lines. nih.gov This process classifies compounds as likely "active" or "inactive," significantly narrowing down the number of candidates for more resource-intensive testing like molecular docking and in vitro assays. mdpi.comnih.gov This approach not only accelerates the identification of novel therapeutic candidates but also helps in associating cellular activity with specific biological targets that can be explored for future drug design. nih.gov

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools are used early in the drug discovery process to forecast a compound's behavior in the body. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent the compound from reaching its target in effective concentrations.

For compounds like 3-beta-O-(trans-p-Coumaroyl)maslinic acid, computational models can predict various properties. For example, similar natural compounds have been analyzed in silico, with predictions suggesting favorable properties like high gastrointestinal (GI) absorption. researchgate.net Other models predict potential interactions with metabolic enzymes or transporters, such as P-glycoprotein (P-gp), which can affect a drug's distribution and elimination. researchgate.net

Table 2: Examples of In Silico ADME/Tox Predictions

| Parameter | Description | Relevance to Drug Development |

| GI Absorption | Predicts the extent to which a compound is absorbed from the gastrointestinal tract. | High absorption is desirable for orally administered drugs. researchgate.net |

| Water Solubility | Estimates the solubility of the compound in water. | Affects absorption and formulation possibilities. researchgate.net |

| P-gp Substrate | Predicts whether the compound is a substrate of the P-glycoprotein transporter. | Can impact drug distribution and contribute to multidrug resistance. researchgate.net |

| CYP450 Inhibition | Predicts inhibition of key Cytochrome P450 enzymes. | Potential for drug-drug interactions. |

| Toxicity | Predicts potential toxic effects (e.g., carcinogenicity, hepatotoxicity). | Crucial for early safety assessment. researchgate.net |

Advanced Analytical Research Methodologies

To validate computational predictions and understand the behavior of 3-beta-O-(trans-p-Coumaroyl)maslinic acid in biological systems, robust and sensitive analytical methods are essential.

The quantitative determination of 3-beta-O-(trans-p-Coumaroyl)maslinic acid in complex biological matrices such as plasma, urine, or tissue extracts is critical for pharmacokinetic studies. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely reported analytical method for this purpose. nih.gov

For quantification, HPLC is often coupled with a detector, most commonly a UV/Vis detector, due to the presence of chromophores in the p-coumaroyl moiety of the molecule. nih.gov For enhanced sensitivity and selectivity, especially at low concentrations found in biological samples, HPLC may be coupled with a mass spectrometer (LC-MS). The isolation and purification of the compound and its analogs from natural sources often involve multiple chromatographic steps, including silica (B1680970) gel column chromatography and semi-preparative HPLC, which form the basis for developing these quantitative methods. biocrick.com The development of a validated analytical method is essential for accurately measuring the compound's concentration, which is fundamental for understanding its absorption, distribution, metabolism, and excretion profile in vivo. nih.gov

Metabolomic and Proteomic Profiling in Systems Treated with 3-beta-O-(trans-p-Coumaroyl)maslinic acid

Currently, there are no available research findings or data tables from studies that have applied metabolomic or proteomic profiling to systems treated with 3-beta-O-(trans-p-Coumaroyl)maslinic acid.

Q & A

Q. How is 3-beta-O-(trans-p-Coumaroyl)maslinic acid structurally characterized in current research?

The compound is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), with its 2D structure illustrated using MarvinSketch software (Fig. 4C) . Its molecular formula (C₃₉H₅₄O₆) and CAS Registry Number (35482-91-8) are critical for identification in chemical databases .

Q. What are the known natural sources of 3-beta-O-(trans-p-Coumaroyl)maslinic acid?

It is derived from plant species such as Hippophae rhamnoides (sea buckthorn) and Senecio inaequidens, where it occurs as a cinnamoyl-modified triterpenoid .

Q. What standard analytical methods are used to quantify this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is recommended. Certified reference materials (CRMs) and column chromatography are employed for purification and quantification, as seen in studies of structurally related hydroxycinnamic acids .

Q. What is the evidence for its antimicrobial activity, and which pathogens are targeted?

The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus capitis) and yeasts (e.g., Candida albicans), with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, determined via broth microdilution assays .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s anticancer mechanisms?

Mechanistic studies should focus on pathways implicated in maslinic acid derivatives, such as IL-6/JAK/STAT3 signaling inhibition (via Western blotting for phosphorylated STAT3 and JAK2) or antiangiogenic effects (evaluated through vascular endothelial growth factor (VEGF) suppression in endothelial cells) . Dose-response assays (0–100 µM) and apoptosis markers (e.g., Bax/Bcl-2 ratios) are critical .

Q. What in silico strategies predict molecular targets and ADME properties of this compound?

Computational tools like SwissADME (for gastrointestinal absorption and drug-likeness) and SwissTargetPrediction (for target identification) are recommended. Network pharmacology approaches integrate ADME predictions with protein interaction networks to identify potential therapeutic targets .

Q. How should researchers address concentration-dependent effects in bioactivity studies?

Dose-response curves are essential, as seen in maslinic acid studies: low concentrations (e.g., 5 µg/mL) enhance keratinocyte proliferation, while high concentrations (>40 µg/mL) induce cytotoxicity . For the coumaroyl derivative, preliminary range-finding assays (e.g., 1–50 µg/mL) are advised to optimize bioactivity and minimize cytotoxicity .

Q. What experimental approaches validate synergistic effects with existing antimicrobial agents?

Checkerboard assays or fractional inhibitory concentration (FIC) indices can evaluate synergy. For example, combining the compound with β-lactam antibiotics against Staphylococcus species may reduce effective MIC values, leveraging its standalone efficacy .

Q. How can oxidative stress or inflammatory modulation by this compound be investigated?

Assays for reactive oxygen species (ROS) detection (e.g., DCFH-DA fluorescence), cytokine profiling (ELISA for IL-6 or TNF-α), and qPCR for antioxidant genes (e.g., Nrf2 targets) are recommended, based on maslinic acid’s reported anti-inflammatory properties .

Q. What challenges exist in isolating this compound, and how are they mitigated?

Challenges include low natural abundance and structural similarity to isomers (e.g., cis-p-coumaroyl maslinic acid). Countercurrent chromatography or preparative HPLC with UV/Vis detection ensures purity, as demonstrated in the isolation of related triterpenoids .

Methodological Notes

- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays, using ATCC strains as controls .

- Synergy Studies : Calculate FIC indices (ΣFIC ≤ 0.5 indicates synergy) .

- Computational Modeling : Validate docking results with molecular dynamics simulations (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。